molecular formula C7H7ClN4 B13329408 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine

4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine

Cat. No.: B13329408
M. Wt: 182.61 g/mol
InChI Key: GVIKAYHJWOZGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the pyrazolopyridazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazine ring. The presence of chlorine and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with hydrazine derivatives under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: Shares a similar pyrazole structure but lacks the fused pyridazine ring.

    1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a pyrimidine ring instead of pyridazine.

    4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a pyridine ring instead of pyridazine.

Uniqueness: 4-Chloro-1,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

4-chloro-1,5-dimethylpyrazolo[3,4-c]pyridazine

InChI

InChI=1S/C7H7ClN4/c1-4-6(8)5-3-9-12(2)7(5)11-10-4/h3H,1-2H3

InChI Key

GVIKAYHJWOZGNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=N1)N(N=C2)C)Cl

Origin of Product

United States

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